7-Methylpyrimido[4,5-D]pyrimidin-4-OL

Synthetic chemistry Catalysis Yield optimization

EGFR inhibitor programs targeting resistance mutations face a dual challenge: unsubstituted pyrimido[4,5-d]pyrimidine cores give poor regioselectivity and lack the hinge-binding conformation needed for T790M/C797S mutant potency. 7-Methylpyrimido[4,5-d]pyrimidin-4-ol solves both: • 70-85% yields in 2-position derivatization under mild heteropolyacid catalysis. • 7-Methyl group enables subnanomolar kinase hinge binding essential for mutant EGFR. • LogP -0.3 ensures aqueous solubility for reliable in vitro assays and PK studies. ≥98% purity. For R&D use only.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 120208-35-7
Cat. No. B045807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrimido[4,5-D]pyrimidin-4-OL
CAS120208-35-7
Synonyms7-methylpyrimido[4,5-d]pyrimidin-4-ol
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=NC=NC2=O)N1
InChIInChI=1S/C7H6N4O/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12)
InChIKeyUVSVQMRTTNIEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrimido[4,5-d]pyrimidin-4-ol Overview


7-Methylpyrimido[4,5-d]pyrimidin-4-ol (CAS 120208-35-7), also referred to as 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one, is a bicyclic heterocyclic compound featuring a fused pyrimido[4,5-d]pyrimidine core [1]. With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, this compound exists predominantly in its 4(3H)-one tautomeric form and exhibits a calculated octanol/water partition coefficient (LogP) of -0.3, indicating moderate hydrophilicity [2]. The pyrimido[4,5-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases [3].

Scaffold Privileged pyrimido[4,5-d]pyrimidine core for EGFR / tyrosine kinase inhibitor libraries
Derivatization Regioselective 2-position functionalization under mild catalytic conditions
Profile Calculated LogP -0.3 supports aqueous solubility for in vitro assays

Limitations of Generic Substitutions


The presence and position of the methyl substituent at the 7-position of the pyrimido[4,5-d]pyrimidine scaffold are critical determinants of both synthetic tractability and downstream biological activity [1]. Attempts to substitute 7-Methylpyrimido[4,5-d]pyrimidin-4-ol with the unsubstituted core (pyrimido[4,5-d]pyrimidin-4(3H)-one, CAS 7403-26-1) or with analogs bearing substituents at the 2- and 4-positions fundamentally alter the electron density of the bicyclic system, which in turn affects the regioselectivity and yields of subsequent derivatization reactions [2]. More importantly, structure-activity relationship (SAR) studies on pyrimido[4,5-d]pyrimidine-based EGFR inhibitors have demonstrated that the methyl group at the 7-position contributes to a favorable conformational constraint that enhances binding to the kinase hinge region, a feature that is absent in unsubstituted or alternatively substituted analogs [3]. This renders the 7-methyl derivative uniquely suited for building focused libraries targeting specific kinase mutants, whereas generic substitutions risk yielding compounds with suboptimal binding kinetics or off-target profiles.

Unsubstituted core Removing the 7-methyl group alters electron density and may reduce regioselective yields. CAS 7403-26-1 is not a direct synthetic replacement.
2,4-Disubstituted analogs Additional substituents shift LogP >2.0 and may disrupt the hinge-binding conformation observed for EGFR mutants.
Non-methylated scaffold Lack of the 7-methyl constraint can lead to different kinase selectivity profiles; mutant-selective inhibition may not transfer.

Comparative Evidence vs. Key Analogs


Synthetic Yield Advantage Over Unsubstituted Core

The 7-methyl substituent facilitates higher yields in heteropolyacid-catalyzed condensation reactions compared to the unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one core [1]. This advantage is attributed to the electron-donating effect of the methyl group at the 7-position, which activates the adjacent nitrogen for nucleophilic attack [1].

Synthetic yield vs core
Head-to-head
70–85% yield range (7-methyl) vs lower yields and longer times for unsubstituted core
Supports cost-efficient library synthesis
H₅PV₂Mo₁₀O₄₀ catalysis; reported advantage may vary with aldehyde
Synthetic chemistry Catalysis Yield optimization

EGFR Mutant Selectivity Profile

Compounds built on the 7-methylpyrimido[4,5-d]pyrimidin-4-ol scaffold exhibit a pronounced selectivity for mutant EGFR over wild-type EGFR, a critical differentiation for therapeutic window [1][2]. While the parent compound itself serves as a scaffold, its derivatives consistently show lower IC₅₀ values against clinically relevant mutants such as L858R/T790M and exon 19 deletions compared to wild-type EGFR [1][2].

EGFR mutant selectivity
Class-level
IC₅₀ 3.1 nM (L858R/T790M/C797S) vs >1000 nM wild-type
Supports mutant-selective EGFR research
Derivative data; selectivity ratio >100-fold in reported assays
EGFR Kinase inhibition Mutant selectivity NSCLC

One-Pot 2-Position Derivatization

The 7-methyl group activates the pyrimido[4,5-d]pyrimidine core for regioselective functionalization at the 2-position under mild, catalytic conditions [1]. This contrasts with the unsubstituted core, which often requires harsher conditions (e.g., strong bases, elevated temperatures) for comparable transformations and may yield mixtures of regioisomers [2].

Derivatization conditions
Cross-study
Mild: ambient temp, heteropolyacid catalyst; unsubstituted core often requires strong acid/base or reflux
Enables one-pot 2-substitution with sensitive groups
Yield improvement 15–25% over harsher protocols
Derivatization Heteropolyacid catalysis One-pot synthesis Green chemistry

Favorable Lipophilicity vs. Disubstituted Analogs

The 7-methylpyrimido[4,5-d]pyrimidin-4-ol scaffold possesses a balanced lipophilicity profile (LogP = -0.3) that is favorable for aqueous solubility and oral bioavailability [1]. In contrast, 2,4-disubstituted analogs often exhibit LogP values >2.0, which can lead to poor solubility, increased metabolic liability, and higher plasma protein binding .

Lipophilicity profile
Class-level
LogP -0.3 (7-methyl) vs >2.0 for 2,4-disubstituted analogs
Supports aqueous solubility and assay compatibility
Calculated LogP; experimental confirmation recommended
Lipophilicity Drug-likeness ADME Physicochemical properties

Application Scenarios


EGFR Mutant-Selective Inhibitor Libraries

Procure 7-Methylpyrimido[4,5-d]pyrimidin-4-ol as the core scaffold for generating focused libraries of EGFR inhibitors targeting drug-resistant mutations (e.g., L858R/T790M, C797S) [1][2]. The 7-methyl substituent is essential for achieving the subnanomolar to low nanomolar potency observed in advanced leads [1].

High-Yield Mild Catalytic Derivatization

Utilize this compound when planning to introduce substituents at the 2-position via heteropolyacid-catalyzed condensation. The 7-methyl group enables yields in the 70-85% range under ambient conditions, significantly reducing the cost and complexity of multi-step syntheses compared to the unsubstituted core [1].

Lead Optimization with Balanced Properties

Select 7-Methylpyrimido[4,5-d]pyrimidin-4-ol over more lipophilic 2,4-disubstituted analogs when aqueous solubility and favorable ADME properties are priorities for lead optimization [1]. Its LogP of -0.3 predicts good solubility, which is critical for reliable in vitro assay performance and initial in vivo PK studies [1].

Fluorescent and Affinity Probe Synthesis

The mild reaction conditions enabled by the 7-methyl scaffold make it compatible with the introduction of sensitive reporter groups (e.g., fluorophores, biotin) for target engagement studies and cellular imaging of kinase localization [1].

Application
Selection Property
Validation Focus
EGFR mutant-selectivity research
7-Methyl scaffold for hinge-binding constraint
Mutant vs wild-type EGFR selectivity endpoints
Mild catalytic 2-position derivatization
Regioselective reactivity under heteropolyacid catalysis
Yield and reaction condition screening
Kinase inhibitor lead profiling
Balanced LogP for aqueous solubility
Solubility and in vitro ADME assay endpoints
Target engagement probe synthesis
Compatibility with mild functionalization conditions
Reporter labeling efficiency and imaging
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